13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate
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Overview
Description
13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate is a complex organometallic compound It features a rhodium center coordinated to a cycloocta-1,5-diene ligand and a tetrafluoroborate counterion
Preparation Methods
The synthesis of this compound typically involves the reaction of rhodium precursors with cycloocta-1,5-diene and phosphapentacyclo ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates. Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The rhodium center can be oxidized, altering its oxidation state and reactivity.
Reduction: Reduction reactions can revert the rhodium center to a lower oxidation state.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Catalysis: It serves as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies:
Industrial Processes: It is explored for use in industrial processes that require efficient and selective catalysts.
Mechanism of Action
The compound exerts its effects primarily through the rhodium center, which can coordinate to various substrates and facilitate their transformation. The molecular targets include unsaturated hydrocarbons and other organic molecules. The pathways involved often include oxidative addition, migratory insertion, and reductive elimination steps, which are common in organometallic catalysis.
Comparison with Similar Compounds
Similar compounds include other rhodium complexes with different ligands, such as:
- 10,16-di-tert-butyl-13-hydroxy-12,14-dioxa-13$l{5}-phosphapentacyclo[13.8.0.0{2,11}.0{3,8}.0{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one .
- 13-tert-butyl-12-oxo-1,11-diazapentacyclo[12.8.0.02,11.03,8.015,20]docosa-3,5,7,15,17,19-hexaene-13-carbonitrile . These compounds share some structural similarities but differ in their specific ligands and reactivity, highlighting the uniqueness of the compound .
Tri-tert-butylphosphine: Another rhodium complex with different phosphine ligands.
Properties
IUPAC Name |
13-tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C8H12.BF4.Rh/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h7-30,49-50H,31-32H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTMQUBYJWTFPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14.C1CC=CCCC=C1.[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14.C1CC=CCCC=C1.[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H60BF4P2Rh- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1032.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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